molecular formula C10H11F B1147256 1-[(Z)-but-1-enyl]-4-fluorobenzene CAS No. 137225-01-5

1-[(Z)-but-1-enyl]-4-fluorobenzene

Cat. No.: B1147256
CAS No.: 137225-01-5
M. Wt: 150.1927432
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Z)-but-1-enyl]-4-fluorobenzene is a fluorinated aromatic compound featuring a Z-configured butenyl substituent at the para position of the benzene ring. The Z stereochemistry denotes that the higher-priority groups (fluorine and the butenyl chain) are on the same side of the double bond, influencing its spatial arrangement and reactivity. This compound is structurally characterized by:

  • Molecular formula: C₁₀H₉F
  • Molecular weight: 148.18 g/mol
  • CAS Registry Number: 405-69-6 (for its E,Z-diene analog) .

Synthesis: The compound can be synthesized via cross-coupling reactions involving 4-fluorophenylmagnesium bromide and appropriate alkenyl precursors. High-yield routes (up to 90%) have been reported using Grignard reagents or palladium-catalyzed couplings, with purification via flash chromatography .

Properties

CAS No.

137225-01-5

Molecular Formula

C10H11F

Molecular Weight

150.1927432

Synonyms

Benzene, 1-(1-butenyl)-4-fluoro-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • The fluorine atom induces electron-withdrawing effects, reducing the aromatic ring’s susceptibility to electrophilic substitution.

Comparison with Similar Compounds

The following table compares 1-[(Z)-but-1-enyl]-4-fluorobenzene with structurally related fluorobenzene derivatives, highlighting differences in substituents, reactivity, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity
This compound C₁₀H₉F 148.18 Z-configured alkenyl chain; planar geometry Intermediate in organic synthesis; potential monomer for conjugated polymers .
(E,Z)-1-(buta-1,3-dien-1-yl)-4-fluorobenzene C₁₀H₉F 148.18 Conjugated diene system; extended π-electron delocalization Enhanced reactivity in Diels-Alder reactions; precursor to polycyclic frameworks .
1-((Z)-2-bromo-1-iodovinyl)-4-fluorobenzene C₈H₆BrF 231.04 Vinyl halide substituents (Br, I); electrophilic sites Cross-coupling reactions (e.g., Suzuki-Miyaura); halogen exchange chemistry .
1-(4-chlorobutyl)-4-fluorobenzene C₁₀H₁₂ClF 186.65 Saturated chlorinated alkyl chain; polarizable C-Cl bond Alkylating agent in pharmaceutical synthesis (e.g., haloperidol analogs) .
1-(azidomethyl)-4-fluorobenzene C₇H₆FN₃ 151.14 Azide functional group; high-energy intermediate Click chemistry for triazole synthesis; corrosion inhibition studies .
1-(difluoromethyl)-4-fluorobenzene C₇H₅F₃ 146.11 Difluoromethyl group; strong electron-withdrawing effect Volatile intermediate; limited isolation due to instability .
1-(3-bromopropoxy)-4-fluorobenzene C₉H₁₀BrFO 247.10 Ether linkage with bromoalkyl chain; moderate polarity Substrate for nucleophilic substitution; precursor to surfactants or ligands .

Key Comparative Insights:

Structural and Electronic Differences

  • Alkenyl vs. Alkyl Substituents : The Z-configured alkenyl group in the target compound enhances rigidity and π-conjugation compared to saturated analogs like 1-(4-chlorobutyl)-4-fluorobenzene. This difference impacts melting points and solubility .
  • Halogenated Derivatives: Vinyl halides (e.g., 1-((Z)-2-bromo-1-iodovinyl)-4-fluorobenzene) exhibit higher reactivity in cross-coupling reactions than the non-halogenated alkenyl compound .
  • Electron-Withdrawing Effects : Difluoromethyl and azide substituents introduce stronger electron-withdrawing effects compared to fluorine alone, altering the aromatic ring’s electronic profile .

Research Findings and Data Gaps

  • Thermodynamic Stability : Computational studies suggest the Z-isomer of this compound is less stable than its E-counterpart due to steric strain .
  • Volatility Challenges : Compounds like 1-(difluoromethyl)-4-fluorobenzene are difficult to isolate, limiting their practical use .
  • Biological Activity: Limited data exist on the bioactivity of alkenyl-fluorobenzenes, warranting further exploration.

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